![molecular formula C12H13ClN2O3 B11709270 N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide](/img/structure/B11709270.png)
N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
N-Butylation: The N-butyl group can be introduced via nucleophilic substitution reactions using butyl halides.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with appropriate amines under suitable conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the oxo group, potentially converting it to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Butyl alcohol, butyl aldehyde, butyric acid.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide: Lacks the N-butyl group.
N-butyl-2-oxo-1,3-benzoxazole-3(2H)-carboxamide: Lacks the chlorine atom.
N-butyl-6-chloro-1,3-benzoxazole-3(2H)-carboxamide: Lacks the oxo group.
Uniqueness
N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide is unique due to the combination of the N-butyl, chlorine, and oxo groups, which may confer specific biological activities and chemical reactivity not seen in other similar compounds.
Eigenschaften
Molekularformel |
C12H13ClN2O3 |
---|---|
Molekulargewicht |
268.69 g/mol |
IUPAC-Name |
N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C12H13ClN2O3/c1-2-3-6-14-11(16)15-9-5-4-8(13)7-10(9)18-12(15)17/h4-5,7H,2-3,6H2,1H3,(H,14,16) |
InChI-Schlüssel |
YWURKKYMAHNFEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)N1C2=C(C=C(C=C2)Cl)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.